3-ethyl-3-phenyl-3H-indol-2-amine

Description

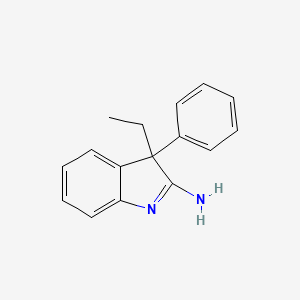

3-Ethyl-3-phenyl-3H-indol-2-amine (C₁₆H₁₆N₂) is an indole derivative characterized by an ethyl and phenyl substitution at the 3-position of the indole core.

Properties

CAS No. |

61352-07-6 |

|---|---|

Molecular Formula |

C16H16N2 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

3-ethyl-3-phenylindol-2-amine |

InChI |

InChI=1S/C16H16N2/c1-2-16(12-8-4-3-5-9-12)13-10-6-7-11-14(13)18-15(16)17/h3-11H,2H2,1H3,(H2,17,18) |

InChI Key |

GXFMRQNBMIFYHA-UHFFFAOYSA-N |

SMILES |

CCC1(C2=CC=CC=C2N=C1N)C3=CC=CC=C3 |

Canonical SMILES |

CCC1(C2=CC=CC=C2N=C1N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The ethyl and phenyl groups can be introduced through subsequent alkylation and arylation reactions.

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or copper are used in cross-coupling reactions to introduce various substituents onto the indole ring . Optimized reaction conditions, including temperature, pressure, and solvent choice, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-ethyl-3-phenyl-3H-indol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the molecule.

Substitution: Electrophilic substitution reactions are common, where electrophiles replace hydrogen atoms on the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as halogenating agents or nitrating mixtures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

3-ethyl-3-phenyl-3H-indol-2-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 3-ethyl-3-phenyl-3H-indol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt viral replication by targeting viral proteins .

Comparison with Similar Compounds

Core Structural Variations

Key structural differences among indole derivatives arise from substituent positions and functional groups:

Key Observations :

Physicochemical Properties

- Molecular Weight and Solubility: The target compound (MW: 236.31 g/mol) is heavier than 2-phenyl-1H-indol-3-amine (MW: 208.26 g/mol), likely reducing aqueous solubility . Halogenated derivatives (e.g., C₁₁H₁₁NO₂ in ) may exhibit higher polarity due to halogens, improving solubility .

Stability :

Antioxidant Potential

- Halogenated Analogues : Compounds 3j, 3a, and 3k () demonstrate superior antioxidant activity in DPPH and FRAP assays, attributed to halogen-induced radical stabilization .

- Target Compound : Lacking electron-withdrawing groups, its antioxidant capacity is expected to be lower unless compensated by alternative mechanisms (e.g., steric protection of reactive sites).

Enzyme Inhibition

- Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE): Indole derivatives with methyl or benzyl groups (e.g., ) show MAO/AChE inhibition, suggesting the target compound’s ethyl/phenyl groups may similarly interact with enzyme active sites . Substitution patterns (e.g., para-methyl in ) influence binding affinity, highlighting the importance of substituent positioning .

Anti-inflammatory and Analgesic Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.